molecular formula C19H16F3N3O2 B2528482 N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1170198-38-5

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2528482
CAS No.: 1170198-38-5
M. Wt: 375.351
InChI Key: NDWYIRCGIOMSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. This compound features a pyrazole core structure, a motif frequently investigated for its potential to interact with various biological targets. Pyrazole-carboxamide derivatives have been identified as potent inhibitors of protein kinases, which are key enzymes involved in cellular signaling pathways . For instance, structurally related compounds have been developed as cyclin-dependent kinase (CDK) inhibitors, showing promise in anticancer research . Furthermore, analogous molecules with a 4-ethoxy substitution and a 4-fluorophenyl group have been reported as selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating complete tumor stasis in preclinical models . The 2,6-difluorobenzyl moiety is a common structural element in designed bioactive molecules, often used to optimize binding affinity and selectivity. As a research chemical, this compound is a valuable tool for scientists exploring the structure-activity relationships (SAR) of kinase inhibitors and for screening against novel therapeutic targets in oncology and other disease areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-27-17-11-25(13-8-6-12(20)7-9-13)24-18(17)19(26)23-10-14-15(21)4-3-5-16(14)22/h3-9,11H,2,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYIRCGIOMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the fluorinated benzyl group: This step involves the alkylation of the pyrazole ring with 2,6-difluorobenzyl bromide under basic conditions.

    Ethoxy group addition: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Carboxamide formation: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrazole Position) Target/Activity Key Data (EC₅₀/IC₅₀/Ki) Reference
N-(2,6-Difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (Target Compound) 4-ethoxy, N-(2,6-difluorobenzyl) Presumed kinase/CDK1 inhibition (inferred from LZ9 301[A] analog) N/A
{[(2,6-Difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (LZ9 301[A]) 4-H, N-(2,6-difluorophenyl) CDK1 inhibition; disrupts oocyte maturation IC₅₀: <1 μM (kinase)
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (29b) 5-(2,6-dimethoxyphenyl) Neurotensin receptor (NTS1/NTS2) modulation; calcium mobilization in CHO-K1 cells EC₅₀: 0.2–5 nM (NTS1)
N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide (CatS Inhibitor) Non-pyrazole scaffold Cathepsin S (CatS) inhibition; sustained enzyme inhibition in cell cultures IC₅₀: 1–10 μM (CatS)

Key Observations:

Substituent-Driven Target Specificity :

  • The 4-ethoxy group in the target compound likely enhances metabolic stability compared to analogs with smaller substituents (e.g., hydrogen in LZ9 301[A]) .
  • Fluorine positioning on the benzyl group (2,6-difluoro vs. 2,3-difluoro in the CatS inhibitor) influences steric and electronic interactions with hydrophobic enzyme pockets .

Activity in Receptor Binding :

  • Compound 29b (EC₅₀: 0.2–5 nM for NTS1) demonstrates that methoxy substituents on the pyrazole ring enhance neurotensin receptor affinity, whereas the ethoxy group in the target compound may reduce binding kinetics due to increased bulk .

Enzyme Inhibition Potency: The CatS inhibitor (IC₅₀: 1–10 μM) highlights that non-pyrazole scaffolds achieve moderate enzyme inhibition, but pyrazole-carboxamides like LZ9 301[A] (IC₅₀: <1 μM for CDK1) show superior potency, likely due to π-π stacking with kinase active sites .

Biological Activity

N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C19H16F3N3O2C_{19}H_{16}F_{3}N_{3}O_{2} with a molecular weight of 375.3 g/mol. It features a pyrazole ring substituted with ethoxy and fluorinated phenyl groups, which enhances its chemical stability and biological activity. The structural characteristics are summarized in the following table:

PropertyValue
Common Name This compound
CAS Number 1170198-38-5
Molecular Formula C₁₉H₁₆F₃N₃O₂
Molecular Weight 375.3 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A study demonstrated that derivatives of pyrazoles, including this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays have shown that it can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses. For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may act as an inhibitor of several kinases involved in cancer signaling pathways, leading to reduced tumor growth.
  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it can alleviate conditions associated with chronic inflammation.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of pyrazole derivatives:

  • Cytotoxicity Studies : In one study, various pyrazole derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .
  • In Vivo Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, the compound showed significant reduction in edema size compared to control groups treated with saline. This suggests potential therapeutic applications for inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Significant cytotoxicity against cancer cells
Anti-inflammatory Up to 85% inhibition of TNF-α and IL-6
Mechanism Kinase inhibition and cytokine modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-difluorobenzyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how can yield optimization be achieved?

  • Methodology : The synthesis typically involves:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters) under acidic or basic conditions .
  • Fluorophenyl group introduction : Nucleophilic aromatic substitution using 4-fluorobenzene derivatives .
  • Ethoxy group attachment : Etherification with ethyl halides (e.g., ethyl iodide) in the presence of a base like K₂CO₃ .
  • Carboxamide coupling : Amidation via activation of the carboxylic acid intermediate (e.g., using HATU or EDC) .
    • Optimization : Use continuous flow chemistry to enhance reaction efficiency and purity . Monitor intermediates via HPLC or LC-MS to identify bottlenecks.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Structural confirmation :

  • X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; pyrazole C=O at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆F₃N₃O₂) .
    • Purity assessment :
  • HPLC (>95% purity threshold) with UV detection at 254 nm .
  • DSC/TGA for thermal stability profiling .

Q. What in vitro biological screening assays are suitable for initial pharmacological evaluation?

  • Kinase inhibition assays : Screen against CDK1 or HER2/neu using fluorescence polarization (FP) or TR-FRET assays .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, PC-3) with IC₅₀ values <10 µM indicating potential .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Key modifications :

  • Fluorine substitution : Replace 2,6-difluorobenzyl with 3,4-difluorophenyl to enhance lipophilicity (logP ↑ 0.5 units) .
  • Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve metabolic stability .
    • Experimental workflow :

Synthesize analogs via parallel chemistry (e.g., 24-well plates).

Test in kinase inhibition assays (CDK1, HER2) and ADME assays .

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Case study : If in vitro IC₅₀ for CDK1 is 50 nM but in vivo tumor growth inhibition is <20%:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to assess bioavailability .
  • Prodrug design : Modify carboxamide to a methyl ester to enhance absorption .
  • Target engagement assays : Use PET tracers (e.g., ¹⁸F-labeled analogs) to confirm target binding in vivo .
    • Data reconciliation : Cross-validate using orthologous models (e.g., zebrafish xenografts) .

Q. How can molecular modeling guide the identification of biological targets?

  • Approach :

  • Homology modeling : Build CDK1 or SIRT2 structures using SWISS-MODEL .
  • Virtual screening : Dock the compound into ATP-binding pockets (Glide/SP scoring) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
    • Validation :
  • SPR biosensing : Measure binding kinetics (KD <1 µM confirms target engagement) .
  • CRISPR knockouts : Validate dependency in target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.